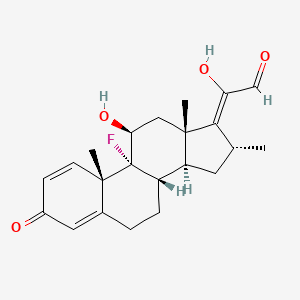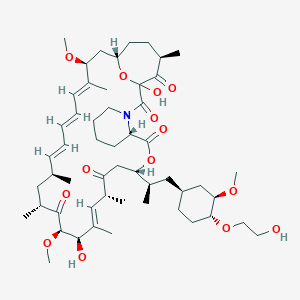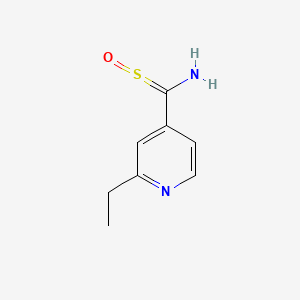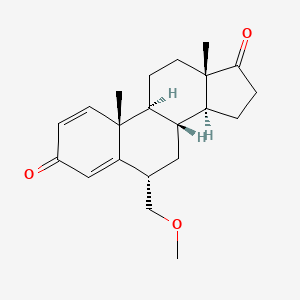
Dexamethasone-17(20)-enol-21-aldehyde
Overview
Description
Dexamethasone-17(20)-enol-21-aldehyde is a synthetic glucocorticoid compound with the molecular formula C22H27FO4 and a molecular weight of 374.45 g/mol . It is a derivative of dexamethasone, a well-known corticosteroid used for its anti-inflammatory and immunosuppressant properties . This compound is primarily used in research settings to study the effects and mechanisms of glucocorticoids.
Mechanism of Action
Target of Action
Dexamethasone-17(20)-enol-21-aldehyde, similar to Dexamethasone, is a synthetic pregnane corticosteroid and derivative of cortisol . It primarily targets glucocorticoid receptors, which play a crucial role in the regulation of the immune response and inflammation .
Mode of Action
Upon binding to its target, this compound triggers changes in gene expression. This results in a decrease in the production of inflammatory mediators and suppression of the immune response .
Biochemical Pathways
The compound affects multiple biochemical pathways involved in immune response and inflammation. By binding to glucocorticoid receptors, it influences the NF-kB pathway, which plays a key role in regulating the immune response to infection .
Pharmacokinetics
It is primarily metabolized in the liver and has a biological half-life of 36 to 54 hours .
Result of Action
The molecular and cellular effects of this compound’s action include reduced inflammation and immune response. This makes it potentially useful in the treatment of a variety of conditions, including inflammatory respiratory, allergic, autoimmune conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other medications, the patient’s health status, and specific genetic factors that can affect drug metabolism .
Biochemical Analysis
Biochemical Properties
Dexamethasone-17(20)-enol-21-aldehyde interacts with various enzymes, proteins, and other biomolecules. It is known to be an enzyme inhibitor, particularly of the CYP3A enzyme . The nature of these interactions is often inhibitory, affecting the function and activity of these biomolecules .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce the activity of CYP3A when persistently administered, resulting in auto-induction and time-dependent pharmacokinetics .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily by binding to the glucocorticoid receptor, leading to changes in gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses may lead to toxic or adverse effects, while lower doses may have threshold effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP3A and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Specific information about any transporters or binding proteins it interacts with, as well as effects on its localization or accumulation, is currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dexamethasone-17(20)-enol-21-aldehyde involves multiple steps, starting from dexamethasoneThe reaction conditions typically involve the use of strong bases and oxidizing agents to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Dexamethasone-17(20)-enol-21-aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The enol group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of dexamethasone-17(20)-enol-21-carboxylic acid.
Reduction: Formation of dexamethasone-17(20)-enol-21-alcohol.
Substitution: Formation of various substituted dexamethasone derivatives.
Scientific Research Applications
Dexamethasone-17(20)-enol-21-aldehyde is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of glucocorticoids.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: The parent compound, widely used for its anti-inflammatory and immunosuppressant properties.
Prednisolone: Another glucocorticoid with similar therapeutic effects but different pharmacokinetic properties.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of physiological effects.
Uniqueness
Dexamethasone-17(20)-enol-21-aldehyde is unique due to its specific structural modifications, which confer distinct pharmacological properties. These modifications enhance its stability and binding affinity to glucocorticoid receptors, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
(2Z)-2-[(8S,9R,10S,11S,13S,14S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15+,16+,18+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYMPHSFTLTHRI-KNUORSFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]\1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747582 | |
| Record name | (11beta,16alpha,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6762-51-2 | |
| Record name | (11beta,16alpha,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)



